molecular formula C8H8ClNO3S B8452397 (R)-2-[(5-chloro-thiophene-2-carbonyl)-amino]-propionic acid

(R)-2-[(5-chloro-thiophene-2-carbonyl)-amino]-propionic acid

Cat. No.: B8452397
M. Wt: 233.67 g/mol
InChI Key: OJZALFULBMCAII-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-[(5-chloro-thiophene-2-carbonyl)-amino]-propionic acid is a useful research compound. Its molecular formula is C8H8ClNO3S and its molecular weight is 233.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8ClNO3S

Molecular Weight

233.67 g/mol

IUPAC Name

(2R)-2-[(5-chlorothiophene-2-carbonyl)amino]propanoic acid

InChI

InChI=1S/C8H8ClNO3S/c1-4(8(12)13)10-7(11)5-2-3-6(9)14-5/h2-4H,1H3,(H,10,11)(H,12,13)/t4-/m1/s1

InChI Key

OJZALFULBMCAII-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)C1=CC=C(S1)Cl

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=C(S1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.80 g (15.3 mmol) methyl 2-[(5-chloro-thiophene-2-carbonyl)-amino]-propionate are suspended in 15.5 ml (15.5 mmol) 1-molar aqueous sodium hydroxide solution, combined with 15 ml of ethanol and then stirred for 4 hours at ambient temperature. After evaporation i. vac. the residue is combined with ice water, extracted with diethyl ether, the aqueous phase is poured into anice/acetic acid mixture and the resulting precipitate is suction filtered. After washing with water the precipitate is dried at 60° C.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

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